molecular formula C14H20O3 B7761219 3-(hexyloxy)-4-methoxybenzaldehyde, AldrichCPR

3-(hexyloxy)-4-methoxybenzaldehyde, AldrichCPR

Cat. No.: B7761219
M. Wt: 236.31 g/mol
InChI Key: QVLAIXLDIIDEJW-UHFFFAOYSA-N
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Description

3-(hexyloxy)-4-methoxybenzaldehyde, AldrichCPR, is an organic compound with the empirical formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a hexyloxy group and a methoxy group attached to a benzaldehyde core. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hexyloxy)-4-methoxybenzaldehyde typically involves the alkylation of 4-methoxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 3-(hexyloxy)-4-methoxybenzaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(hexyloxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-(hexyloxy)-4-methoxybenzaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(hexyloxy)-4-methoxybenzaldehyde is unique due to the presence of both a hexyloxy and a methoxy group, which confer distinct steric and electronic properties. These features make it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

3-hexoxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-3-4-5-6-9-17-14-10-12(11-15)7-8-13(14)16-2/h7-8,10-11H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLAIXLDIIDEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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